molecular formula C11H16ClO2Si B14626462 CID 78063244

CID 78063244

Cat. No.: B14626462
M. Wt: 243.78 g/mol
InChI Key: MDOQKWISTOPMMC-UHFFFAOYSA-N
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Description

CID 78063244 (PubChem Compound Identifier 78063244) is a chemical compound whose structural and functional properties are under investigation.

Properties

Molecular Formula

C11H16ClO2Si

Molecular Weight

243.78 g/mol

InChI

InChI=1S/C11H16ClO2Si/c1-11(2,3)14-13-9-15(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

MDOQKWISTOPMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC[Si](C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063244 involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: CID 78063244 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

CID 78063244 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be studied for its potential effects on biological systems, including enzyme inhibition or activation. In medicine, this compound could be explored for its therapeutic potential in treating specific diseases. Additionally, its unique properties make it valuable in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of CID 78063244 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation

Comparison with Similar Compounds

Structural Similarity

Compounds with analogous scaffolds or functional groups can be compared using tools like Tanimoto similarity scores (ranging from 0 to 1, where 1 indicates identical structures). For example:

  • Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) share a core macrocyclic lactone structure, with a Tanimoto similarity of 0.87 .
  • CAS 1046861-20-4 (PubChem 53216313) , a boronic acid derivative, shows high similarity (0.87) to (3-Bromo-5-chlorophenyl)boronic acid due to shared halogen and boronic acid moieties .

If this compound belongs to a known chemical class (e.g., indole derivatives, boronic acids), structural analogs could be identified using PubChem’s similarity search.

Physicochemical Properties

Key parameters include molecular weight, logP (lipophilicity), solubility, and polar surface area (PSA). For instance:

Compound (CID) Molecular Weight logP Solubility (mg/mL) PSA (Ų)
CAS 20358-06-9 (2049887) 168.19 1.57 0.249 67.15
CAS 1046861-20-4 (53216313) 235.27 2.15 0.24 40.46
CAS 7254-19-5 (252137) 240.05 1.64 0.052 48.98

Hypothetically, this compound could exhibit properties within these ranges if it shares functional groups with the above compounds.

Challenges and Limitations

The provided evidence lacks explicit data on this compound, necessitating caution in extrapolating findings from other compounds. Key gaps include:

  • Structural Data: No NMR, X-ray, or mass spectra for this compound are available in the evidence.
  • Bioactivity: No IC50, EC50, or toxicity data are provided.
  • Synthetic Details : Reaction conditions and yields remain speculative.

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